3-Ethoxyazetidine

概要

説明

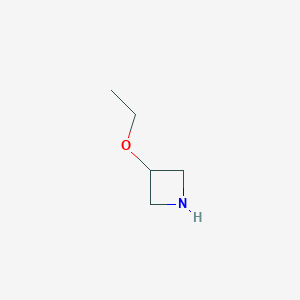

3-Ethoxyazetidine is a nitrogen-containing heterocyclic compound with the chemical formula C6H11NO. It features a four-membered azetidine ring with an ethoxy group attached to the third carbon atom.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This reaction proceeds under mild conditions and provides good yields . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more efficient and environmentally friendly method for producing this compound .

化学反応の分析

Types of Reactions: 3-Ethoxyazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides, amines, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

科学的研究の応用

Chemical Properties and Structure

3-Ethoxyazetidine is characterized by its four-membered nitrogen-containing heterocyclic structure. The presence of the ethoxy group at the 3-position contributes to its solubility and reactivity, making it a versatile compound for further functionalization.

Anticancer Activity

Recent studies have indicated that azetidine derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds incorporating azetidine moieties have been synthesized and evaluated for their activity against various cancer cell lines. A notable study found that specific azetidine hybrids demonstrated potent inhibitory effects on cancer cell proliferation, particularly against prostate (PC3) and breast (MCF-7) cancer cells .

| Compound Name | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-Methoxyphenyl)azetidine-1-carbothioamide | PC3 | 0.25 | |

| 3-(4-Methoxyphenyl)azetidine-1-carbothioamide | MCF-7 | 0.77 | |

| STAT3 Inhibitor Azetidine Analogues | MDA-MB-231 | 2.7 |

These findings suggest that this compound could be explored further as a scaffold for developing novel anticancer agents.

Neurological Disorders

The potential of azetidine derivatives in treating neurological disorders has also been investigated. Some studies have highlighted their ability to cross the blood-brain barrier and modulate neurotransmitter systems, indicating their promise as therapeutic agents for conditions like Alzheimer's disease and schizophrenia.

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations. Its reactivity allows chemists to create more complex molecules through reactions such as:

- Nucleophilic substitutions

- Ring-opening reactions

- Functional group modifications

These transformations are vital for synthesizing pharmaceuticals and agrochemicals.

Material Science

In material science, azetidine derivatives are being explored for their potential use in creating new polymers and materials with enhanced properties. The incorporation of azetidine units can improve thermal stability and mechanical strength, making them suitable for applications in coatings and composites.

Case Study 1: Anticancer Drug Development

A series of azetidine-based compounds were synthesized and tested for anticancer activity against multiple human cancer cell lines. The study revealed that modifications to the azetidine ring significantly affected the compounds' potency, with some derivatives showing superior efficacy compared to established chemotherapeutics like Doxorubicin .

Case Study 2: Neuroprotective Agents

Research into neuroprotective agents has identified several azetidine derivatives that exhibit protective effects on neuronal cells under oxidative stress conditions. These compounds showed promise in preclinical models of neurodegeneration, suggesting a pathway toward developing new treatments for neurodegenerative diseases .

作用機序

The mechanism of action of 3-Ethoxyazetidine involves its interaction with various molecular targets. The compound’s azetidine ring is highly strained, making it reactive under certain conditions. This reactivity allows it to participate in ring-opening reactions and form covalent bonds with target molecules. The ethoxy group can also influence the compound’s reactivity and interactions with other molecules .

類似化合物との比較

Azetidine: A simpler analog without the ethoxy group.

3-Methylazetidine: Contains a methyl group instead of an ethoxy group.

3-Phenylazetidine: Features a phenyl group attached to the third carbon atom.

Uniqueness: 3-Ethoxyazetidine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications .

生物活性

3-Ethoxyazetidine is a compound belonging to the azetidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its four-membered ring structure containing an ethoxy substituent. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Azetidine derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the azetidine structure can significantly influence their efficacy against various microbial strains.

Key Findings

- Antibacterial Activity : this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In a study evaluating various azetidine derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 16.00 μg/mL against these bacteria .

- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans. In vitro tests indicated that certain azetidine derivatives effectively inhibited fungal growth, suggesting a promising avenue for further exploration in antifungal therapies .

- Antitubercular Activity : Notably, this compound has shown potential against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Comparative studies with established antibiotics revealed that some azetidine derivatives had comparable or superior activity against this pathogen .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been implicated in anti-inflammatory effects. The modulation of inflammatory pathways can contribute to therapeutic strategies for conditions characterized by excessive inflammation.

Research Insights

- Mechanism of Action : Studies suggest that azetidine derivatives may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Potential

The anticancer properties of this compound are another area of interest. Preliminary research indicates that this compound may inhibit the proliferation of cancer cell lines.

Case Studies

- Cell Line Studies : In vitro studies have demonstrated that certain azetidine derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung adenocarcinoma). The observed IC50 values suggest significant cytotoxic effects at relatively low concentrations .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other azetidine derivatives:

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity | Antitubercular Activity | Cytotoxicity (IC50 μM) |

|---|---|---|---|---|

| This compound | 0.25 - 16.00 | Effective | High | Varies by cell line |

| Compound A (similar) | 0.50 - 12.00 | Moderate | Moderate | Lower than 10 |

| Compound B (dissimilar) | >16.00 | Ineffective | Low | Higher than 20 |

特性

IUPAC Name |

3-ethoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGAFYXADJBZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626366 | |

| Record name | 3-Ethoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-21-4 | |

| Record name | 3-Ethoxyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88536-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。